![molecular formula C20H27N5O3S B11338738 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11338738.png)
2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of azepane, sulfonyl, phenyl, oxazole, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the azepane-1-sulfonyl group: This can be achieved by reacting azepane with a sulfonyl chloride in the presence of a base.
Attachment of the phenyl group: The azepane-1-sulfonyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the oxazole ring: This involves cyclization of an appropriate precursor, such as an amino alcohol, with a nitrile group under acidic or basic conditions.
Introduction of the dimethylaminoethyl group: This can be done through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the oxazole ring to a more saturated heterocycle.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are typically used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or saturated heterocycles.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE: This compound has a similar structure but with a butan-2-yl group instead of a dimethylaminoethyl group.
2-{4-[(AZEPANE-1-SULFONYL)AMINO]PHENYL}ACETIC ACID: This compound features a similar azepane-1-sulfonyl-phenyl moiety but with an acetic acid group.
Uniqueness
The uniqueness of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H27N5O3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[2-(dimethylamino)ethylamino]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H27N5O3S/c1-24(2)14-11-22-20-18(15-21)23-19(28-20)16-7-9-17(10-8-16)29(26,27)25-12-5-3-4-6-13-25/h7-10,22H,3-6,11-14H2,1-2H3 |
InChI Key |
HTDXHHLFZWKDMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N |
Origin of Product |
United States |
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